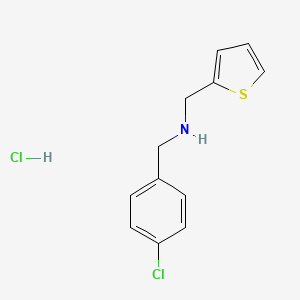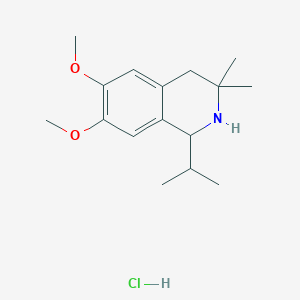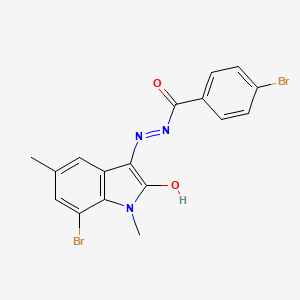
(4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride, also known as CTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTM belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine.
Mecanismo De Acción
The exact mechanism of action of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride is not fully understood. However, it is believed to exert its effects through the modulation of dopamine and other neurotransmitters in the brain. (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has been found to increase the release of dopamine and inhibit its reuptake, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been associated with the observed effects of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride on inflammation, pain, and cognitive function.
Biochemical and physiological effects:
(4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has been found to exhibit several biochemical and physiological effects. In animal models, (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and increasing the release of anti-inflammatory cytokines. (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has also been found to enhance cognitive function and memory retention by increasing the release of acetylcholine and dopamine in the brain. Moreover, (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has been found to exhibit antitumor properties by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride in lab experiments include its ability to modulate dopamine and other neurotransmitters, its anti-inflammatory and analgesic properties, and its potential therapeutic applications. However, the limitations of using (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride in lab experiments include its potential toxicity and the lack of understanding of its exact mechanism of action.
Direcciones Futuras
There are several future directions for the study of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride. One potential direction is to investigate its potential use in the treatment of Parkinson's disease, schizophrenia, and depression. Another direction is to study its effects on other neurotransmitters and their potential therapeutic applications. Moreover, the development of new synthesis methods and optimization of its purity and yield could lead to more efficient and cost-effective production of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride for research purposes.
In conclusion, (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride in the treatment of various diseases and disorders.
Métodos De Síntesis
The synthesis of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride involves the reaction of (4-chlorobenzyl) chloride with 2-thienylmethylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride. The synthesis of (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has been described in several research articles, and its purity and yield have been optimized using different methods.
Aplicaciones Científicas De Investigación
(4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has been investigated for its potential therapeutic applications in several scientific studies. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression. Moreover, (4-chlorobenzyl)(2-thienylmethyl)amine hydrochloride has been found to enhance cognitive function and memory retention in animal models.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNS.ClH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h1-7,14H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNHDOMXVBEJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-[2-(1-naphthyl)vinyl]pyridine](/img/structure/B5979387.png)
![ethyl 4-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate](/img/structure/B5979401.png)
![2-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B5979418.png)
![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-nitrophenyl)acetamide](/img/structure/B5979430.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5979436.png)
![3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5979443.png)

![N-(3-chloro-4-methoxyphenyl)-3-[1-(5-methoxy-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B5979447.png)
![methyl 6-[(2,4-dinitrophenyl)hydrazono]-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate](/img/structure/B5979448.png)
![3-[(5-bromo-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5979452.png)
![2-(4-ethylphenoxy)-N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}acetamide](/img/structure/B5979453.png)
![1-[(8-methyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B5979462.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methylbutyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5979474.png)